Fmoc-3-nitro-L-tyrosine: A Comprehensive Technical Guide for Researchers
Fmoc-3-nitro-L-tyrosine: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Chemical Properties, Solubility, and Applications of a Key Building Block in Peptide Synthesis and Nitroxidative Stress Studies.
Fmoc-3-nitro-L-tyrosine is a crucial derivative of the amino acid tyrosine, widely utilized by researchers in peptide synthesis and the study of post-translational modifications. The incorporation of a nitro group onto the tyrosine side chain and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group make this compound a versatile tool for creating peptides with specific functionalities and for investigating the biological impact of protein nitration. This technical guide provides a detailed overview of its chemical properties, solubility characteristics, and a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS).
Core Chemical and Physical Properties
Fmoc-3-nitro-L-tyrosine is typically a light yellow to yellow solid powder. A summary of its key chemical and physical properties is presented below.
| Property | Value | Reference |
| CAS Number | 136590-09-5 | [1] |
| Molecular Formula | C₂₄H₂₀N₂O₇ | |
| Molecular Weight | 448.42 g/mol | |
| Appearance | Light yellow to yellow solid powder | [2] |
| Melting Point | 143 - 161 °C | [2] |
| Storage Temperature | 2-8°C, keep dry |
Solubility Profile
The solubility of Fmoc-3-nitro-L-tyrosine is a critical factor for its application in various experimental settings, particularly in solid-phase peptide synthesis where complete dissolution in the reaction solvent is essential for efficient coupling.
| Solvent | Solubility | Notes | Reference |
| Dimethylformamide (DMF) | Soluble | Standard solvent for SPPS. | [2][3] |
| Dimethyl sulfoxide (DMSO) | Soluble | Often used to dissolve difficult-to-solubilize Fmoc-amino acids. For the unprotected 3-Nitro-L-tyrosine, solubility is reported as 2 mg/mL. | [2][3][4] |
| Dichloromethane (DCM) | Soluble | Often used in combination with DMF for SPPS. | [2][3] |
| Chloroform | Soluble | --- | [2][3] |
| Ethyl Acetate | Soluble | --- | [2][3] |
| Acetone | Soluble | --- | [2][3] |
| Water | Sparingly soluble to insoluble | The Fmoc group confers high hydrophobicity. Special protocols are needed for aqueous solutions. | [5][6] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble to insoluble | For the unprotected 3-nitro-L-tyrosine, solubility in PBS (pH 7.2) is approximately 2 mg/mL. | [7] |
Experimental Protocols
Dissolution for Solid-Phase Peptide Synthesis (SPPS)
The following is a standard protocol for the dissolution of Fmoc-3-nitro-L-tyrosine for use in an automated or manual peptide synthesizer.
Materials:
-
Fmoc-3-nitro-L-tyrosine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade (optional)
-
Small glass vial or tube
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required amount of Fmoc-3-nitro-L-tyrosine based on the scale of the synthesis and the desired molar excess (typically 3-5 equivalents relative to the resin loading).
-
Weigh the calculated amount of Fmoc-3-nitro-L-tyrosine and place it into a clean, dry glass vial.
-
Add the appropriate volume of DMF to the vial to achieve the desired concentration for the coupling reaction (e.g., 0.3-0.5 M).
-
Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming or brief sonication can be applied.
-
For some coupling protocols, a mixture of DMF and DCM can be used. In such cases, the Fmoc-amino acid can be dissolved in a minimal amount of DMF first, followed by the addition of DCM.[8][9]
-
Once fully dissolved, the solution is ready to be mixed with the activation reagents and added to the synthesis vessel.
Incorporation into a Peptide Chain via Fmoc-SPPS
This protocol outlines the general steps for coupling Fmoc-3-nitro-L-tyrosine to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Dissolved Fmoc-3-nitro-L-tyrosine solution (from the protocol above)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
DMF, peptide synthesis grade
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Solid-phase peptide synthesis reaction vessel
Procedure:
-
Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treating it with 20% piperidine in DMF. This exposes the free amine for the next coupling step.[10]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc cleavage byproducts.
-
Activation: In a separate vessel, the dissolved Fmoc-3-nitro-L-tyrosine is "activated" by mixing it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This forms a highly reactive ester intermediate.[10]
-
Coupling: The activated Fmoc-3-nitro-L-tyrosine solution is added to the reaction vessel containing the deprotected peptide-resin. The mixture is agitated for a sufficient time (typically 1-2 hours) to allow for the formation of the peptide bond.
-
Washing: The resin is washed again with DMF to remove any unreacted reagents and byproducts.
-
The cycle of deprotection, washing, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Visualizing Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates the iterative nature of the Fmoc-SPPS cycle for incorporating an amino acid like Fmoc-3-nitro-L-tyrosine.
Caption: A simplified workflow of the Fmoc-SPPS cycle.
Role of Tyrosine Nitration in Biological Systems
Fmoc-3-nitro-L-tyrosine is a synthetic tool used to study the effects of tyrosine nitration, a post-translational modification that occurs under conditions of nitroxidative stress. This modification can alter protein structure and function, thereby impacting cellular signaling.
Caption: The role of tyrosine nitration in cellular signaling.
References
- 1. BLDpharm - Bulk Product Details [bldpharm.com]
- 2. 136590-09-5 CAS MSDS (FMOC-3-NITRO-L-TYROSINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. FMOC-3-NITRO-L-TYROSINE CAS#: 136590-09-5 [m.chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 6. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chempep.com [chempep.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
